methyl 11-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
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Overview
Description
Methyl 11-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core with various functional groups attached. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves the following steps:
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Formation of the Dibenzo[b,e][1,4]diazepine Core: : This step involves the cyclization of appropriate precursors to form the dibenzo[b,e][1,4]diazepine core. Commonly used reagents include aromatic diamines and cyclic diketones, which are assembled in the presence of catalysts such as indium chloride in acetonitrile .
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Functional Group Modification: For instance, the dimethylamino group can be introduced via nucleophilic substitution reactions, while the carboxylate group can be added through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
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Reduction: : Reduction reactions can convert the compound into its reduced forms. Reducing agents such as lithium aluminum hydride are typically used .
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Substitution: : Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the dibenzo[b,e][1,4]diazepine core .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Methyl 11-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has several scientific research applications:
Properties
Molecular Formula |
C24H27N3O3 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
methyl 6-[4-(dimethylamino)phenyl]-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C24H27N3O3/c1-14-13-19-21(23(28)20(14)24(29)30-4)22(15-9-11-16(12-10-15)27(2)3)26-18-8-6-5-7-17(18)25-19/h5-12,14,20,22,25-26H,13H2,1-4H3 |
InChI Key |
TVSVFLFXWQDJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)N(C)C)C(=O)C1C(=O)OC |
Origin of Product |
United States |
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